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Introduction
Sodium starch glycolate (SSG), a sodium salt of carboxymethyl ether of starch, is a widely

utilized excipient in the pharmaceutical industry.[1][2][3] While it is most recognized for its role

as a superdisintegrant in solid dosage forms, its utility extends to applications as a gelling and

suspending agent.[4] The gelling properties of sodium starch glycolate are attributed to its

ability to absorb water rapidly, leading to significant swelling.[1] This characteristic is influenced

by several factors, including the concentration of the polymer, the pH of the medium, the

degree of substitution, and the extent of cross-linking of the starch polymer.[4][5] At higher

concentrations, typically above 8%, the gelling effect can become more pronounced, which

may impact drug release if not properly formulated.[5]

These application notes provide a detailed overview of the role of sodium starch glycolate as a

gelling agent, including quantitative data on its physicochemical properties, detailed

experimental protocols for characterization, and a visual representation of the factors

influencing its gelling behavior.
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The gelling and related properties of sodium starch glycolate are concentration and pH-

dependent. The following tables summarize key quantitative data gathered from various

studies.

Table 1: Viscosity of Sodium Starch Glycolate Aqueous Dispersions

Concentration (% w/v) Viscosity (mPa·s) Notes

2 4.26
Dynamic viscosity of an

aqueous dispersion.[1]

4 <200
Dynamic viscosity of an

aqueous dispersion.[1]

Note: Viscosity is dependent on the specific grade of sodium starch glycolate, temperature, and

the shear rate at which it is measured. The data presented provides a general indication of the

viscosity at the specified concentrations.

Table 2: Rheological Properties of a Film Formulation Containing Sodium Starch Glycolate at

Different pH Values
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Formulation
Code

Sodium Starch
Glycolate
Concentration
(%)

pH
Consistency
Index (K)

Flow Behavior
Index (n)

F1 1 4.0 0.4764 0.8157

F1 1 7.0 0.9109 0.5919

F1 1 10.0 0.9035 0.5759

F2 3 4.0 0.8600 0.563

F2 3 7.0 0.8837 0.7744

F2 3 10.0 0.8828 0.7443

F3 4 4.0 0.4309 1.1485

F3 4 7.0 0.8809 0.8283

F3 4 10.0 0.8983 0.7670

Source: Adapted from Panda, B. B., et al. (2022). The data represents the rheological behavior

of a film-forming slurry containing HPMC K15, propylene glycol, and varying concentrations of

sodium starch glycolate. 'K' represents the consistency index (a measure of viscosity), and 'n' is

the flow behavior index (n<1 indicates shear-thinning, n>1 indicates shear-thickening, and n=1

indicates Newtonian flow).

Table 3: Swelling Properties of Sodium Starch Glycolate

Parameter Value Conditions

Swelling Capacity Up to 300 times its volume In water.[1]

Swelling Index 52 ± 1.2% v/v In an unspecified medium.

Swelling Behavior

Increased swelling in acidic

media (pH 1.2) compared to

neutral media (pH 6.8).

Comparison between

simulated gastric and intestinal

fluid.
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Experimental Protocols
Protocol 1: Preparation of Sodium Starch Glycolate Gel
Objective: To prepare a simple aqueous gel of sodium starch glycolate for further

characterization.

Materials:

Sodium Starch Glycolate (pharmaceutical grade)

Purified water

Magnetic stirrer and stir bar

Beaker

Weighing balance

Procedure:

Weigh the desired amount of sodium starch glycolate powder based on the target

concentration (e.g., for a 4% w/v gel, weigh 4.0 g of SSG).

Measure the corresponding volume of purified water (e.g., 100 mL for a 4% w/v gel).

Place the beaker with the purified water on the magnetic stirrer.

Slowly and steadily add the sodium starch glycolate powder to the vortex of the stirring water

to prevent clumping.

Continue stirring at a moderate speed until the powder is fully dispersed and the gel is

formed. This may take several minutes.

Allow the gel to stand for at least 24 hours to ensure complete hydration and homogenization

before proceeding with characterization.[6]
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Protocol 2: Viscosity Measurement using a Brookfield
Viscometer
Objective: To determine the viscosity of a prepared sodium starch glycolate gel.

Apparatus:

Brookfield rotational viscometer (e.g., Model LVF or equivalent)

Appropriate spindle set (e.g., #2, #3, or #4 spindle depending on the expected viscosity)

Sample container (straight-sided beaker with an inside diameter of at least 2 inches)

Thermometer

Water bath (optional, for temperature control)

Procedure:

Ensure the viscometer is level by adjusting the leveling feet.

Prepare the sodium starch glycolate gel as described in Protocol 1 and allow it to equilibrate

to a constant temperature (e.g., 25°C ± 1°C). Record the temperature.

Select an appropriate spindle based on the expected viscosity of the gel. For low to medium

viscosity gels, a #2 or #3 spindle may be suitable. For higher viscosity gels, a #4 spindle

might be necessary.[7]

Attach the selected spindle to the viscometer. Note that the threads are typically left-handed.

Carefully lower the spindle into the center of the gel sample until the fluid level reaches the

immersion mark on the spindle shaft. Avoid trapping air bubbles.

Set the desired rotational speed (e.g., 60 rpm).

Turn on the viscometer motor and allow the reading to stabilize. This may take 30-60

seconds.
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Record the dial reading or the digital viscosity value in centipoise (cP) or milliPascal-seconds

(mPa·s).

Repeat the measurement at different rotational speeds to assess the shear-thinning or

shear-thickening behavior of the gel.

After each measurement, turn off the motor and carefully remove and clean the spindle.

Protocol 3: Determination of Swelling Index
Objective: To quantify the swelling capacity of sodium starch glycolate powder.

Materials:

Sodium Starch Glycolate powder

Graduated cylinder (100 mL) with a stopper

Purified water or other test medium (e.g., simulated gastric fluid, simulated intestinal fluid)

Weighing balance

Procedure:

Accurately weigh 2.0 g of sodium starch glycolate powder.

Carefully transfer the powder into a dry 100 mL graduated cylinder.

Gently tap the cylinder on a flat surface to level the powder and record the initial volume.

Add 50 mL of the desired medium (e.g., purified water) to the graduated cylinder.

Stopper the cylinder and shake vigorously for 1 minute.

Allow the cylinder to stand undisturbed for 24 hours at room temperature.

After 24 hours, record the final volume of the swollen mass.

Calculate the swelling index using the following formula:
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Swelling Index (% v/v) = [(Final Volume - Initial Volume) / Initial Volume] x 100

Mandatory Visualization

Chemical Properties of SSG Experimental Conditions

Resulting Gelling Behavior

Performance in Pharmaceutical Preparations
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Caption: Factors influencing the gelling properties of sodium starch glycolate.

Conclusion
Sodium starch glycolate, beyond its primary role as a superdisintegrant, demonstrates

significant potential as a gelling agent in various pharmaceutical preparations. Its gelling

properties are intricately linked to its chemical structure and the surrounding environmental

conditions. By understanding and controlling these parameters, researchers and drug

development professionals can effectively harness the gelling capabilities of sodium starch

glycolate to formulate novel drug delivery systems, including topical gels, controlled-release

matrices, and stabilized suspensions. The protocols outlined in these notes provide a

foundation for the systematic evaluation of sodium starch glycolate's gelling behavior, enabling

its informed application in pharmaceutical product development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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